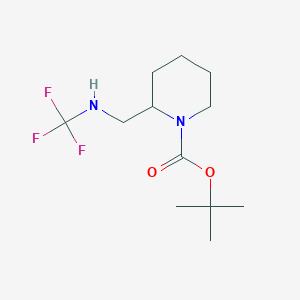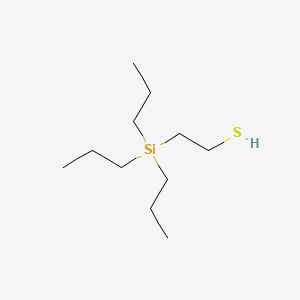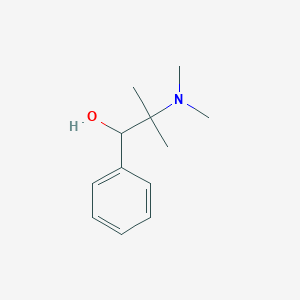
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a cyclohexanecarboxamidomethyl and a methyl group attached, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of indole derivatives with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential neuroprotective, cognitive-enhancing, and anti-cancer properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
In the industry, 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the development of novel compounds with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, contributing to its potential antidepressant effects.
Additionally, the compound may interact with other molecular targets, such as protein kinases and receptors, to exert its biological effects. These interactions can modulate various signaling pathways involved in cell growth, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be compared with other β-carboline derivatives, such as harmine, harmaline, and norharmane . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and pharmacological properties.
For example, harmine is known for its selective inhibition of the DYRK1A protein kinase, while harmaline has been studied for its hallucinogenic effects. Norharmane, on the other hand, exhibits strong MAO-A inhibitory activity. The unique substituents in 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63885-52-9 |
|---|---|
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23N3O/c1-13-19-17(16-9-5-6-10-18(16)23-19)11-15(22-13)12-21-20(24)14-7-3-2-4-8-14/h5-6,9-11,14,23H,2-4,7-8,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
HSYGRYGUMFBRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


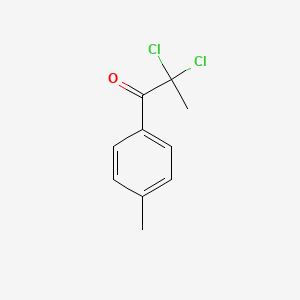
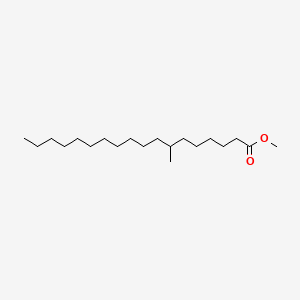
![2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol](/img/structure/B13942373.png)
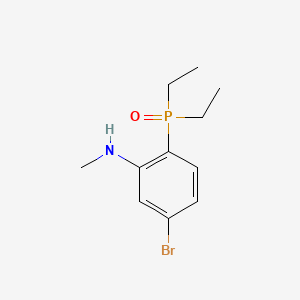
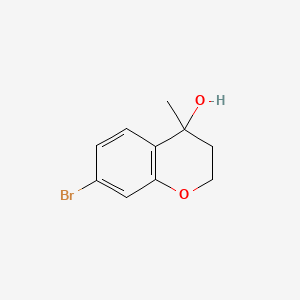


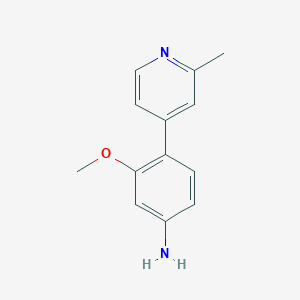
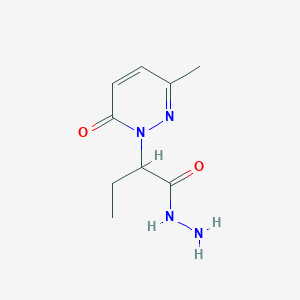
![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
